molecular formula C9H8N4O3 B3163314 (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid CAS No. 883543-30-4

(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid

Cat. No. B3163314
CAS RN: 883543-30-4
M. Wt: 220.18 g/mol
InChI Key: QOEJBZILHGQBGD-UHFFFAOYSA-N
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Description

“(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid” is a biochemical used for proteomics research . Its molecular formula is C9H8N4O3 and it has a molecular weight of 220.18 .


Molecular Structure Analysis

The SMILES representation of the molecule is C1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O . This indicates that the molecule has a phenyl group (C1=CC=C(C=C1)O) attached to a tetrazolyl acetic acid group (C(C(=O)O)N2C=NN=N2).

Scientific Research Applications

Environmental Degradation and Toxicity

A study by Qutob et al. (2022) highlighted the advanced oxidation processes (AOPs) for degrading acetaminophen (ACT), a compound similar in structure to (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, from an aqueous medium. This research outlined the degradation pathways, by-products, and biotoxicity, using computational methods to predict reactive sites and environmental impact of by-products such as hydroquinone and 1,4-benzoquinone, which are considered harmful to ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Significance

Research on p-Coumaric acid (4-hydroxycinnamic acid), which shares a phenolic structure with (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, has revealed its potential in various biological activities. Pei et al. (2016) discussed its occurrence, bioavailability, and significant anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic effects, demonstrating the wide-ranging pharmacological applications of phenolic acids and their derivatives (Pei, Ou, Huang, & Ou, 2016).

Antioxidant Properties

A review by Razzaghi-Asl et al. (2013) on hydroxycinnamic acids (HCAs) elaborated on the structure-activity relationships (SARs) that influence the antioxidant activities of these compounds. They highlighted the importance of unsaturated bonds and the ortho-dihydroxy phenyl group for enhancing antioxidant efficiency, which is pertinent to understanding the functionality of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid and similar structures (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Tetrazole in Medicinal Chemistry

Patowary et al. (2021) reviewed the significance of the tetrazole moiety, akin to that in (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, in medicinal chemistry. They covered its synthesis, biological activities, and applications, highlighting tetrazole's role as a bioisostere for the carboxylic acid group and its contribution to the pharmacokinetic profiles and metabolic stability of drugs (Patowary, Deka, & Bharali, 2021).

Therapeutic Effects and Mechanisms

Kolb et al. (2015) discussed the therapeutic effects of 4-phenylbutyric acid, which shares structural similarity with (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, focusing on its role as a chemical chaperone. This compound is used to alleviate endoplasmic reticulum stress, prevent misfolded protein aggregation, and has potential therapeutic effects across various pathologies, suggesting a broad spectrum of medical applications for phenyl-acetic acid derivatives (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-(tetrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)8(9(15)16)13-5-10-11-12-13/h1-5,8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEJBZILHGQBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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